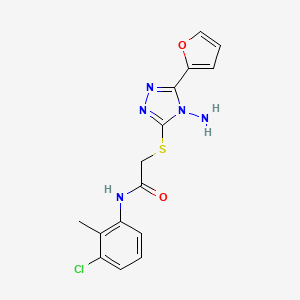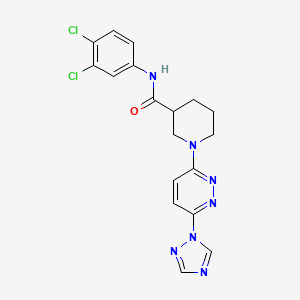![molecular formula C17H14N2O3S B3017521 N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 446856-95-7](/img/structure/B3017521.png)
N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide" is a derivative of benzothiazole and dibenzo[dioxin] carboxamide. This class of compounds is known for its biological activities, which include antimicrobial, antifungal, and antitumor properties. The structure of the compound suggests that it may interact with biological systems through various non-covalent interactions, potentially making it a candidate for pharmaceutical applications.
Synthesis Analysis
The synthesis of related thiazolidine-2,4-dione carboxamide and amino acid derivatives has been achieved using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology, which is characterized by high yields and is confirmed by chromatographic and spectrometric methods, as well as elemental analysis . Similarly, substituted dibenzo[1,4]dioxin-1-carboxamides have been synthesized through various methods, although regiospecific syntheses for many derivatives were not available, leading to mixtures of regioisomers that were sometimes difficult to separate .
Molecular Structure Analysis
The molecular structure of benzothiazine derivatives has been investigated, revealing that these compounds can exhibit significant analgesic activity . The structural analysis is crucial for understanding the pharmacological properties of these compounds. In the case of N-(thiazol-2-yl)benzamide derivatives, crystal engineering approaches have been used to elucidate the role of methyl functionality and multiple non-covalent interactions, such as π-π interactions and hydrogen bonding, in their gelation behavior .
Chemical Reactions Analysis
While the specific chemical reactions of "this compound" are not detailed in the provided papers, the related compounds have shown interactions with biological targets. For instance, dibenzo[1,4]dioxin-1-carboxamides have been evaluated as DNA-intercalating agents, suggesting a mechanism of action that involves inserting themselves between DNA base pairs, which can disrupt DNA replication and transcription .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their structural features and biological activities. The presence of the benzothiazole and dibenzo[dioxin] moieties suggests that these compounds may have lipophilic characteristics, which can influence their absorption and distribution within biological systems. The antimicrobial and antifungal activities of thiazolidine-2,4-dione carboxamide derivatives against various bacteria and fungi indicate that these compounds can interact with and possibly penetrate microbial cell walls . The antitumor activity of dibenzo[1,4]dioxin-1-carboxamides and their ability to act as weakly binding DNA-intercalating agents suggest that they may have specific interactions with cellular DNA, which could be related to their physical properties, such as planarity and ability to stack with DNA bases .
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
- Novel Heterocyclic Compound Synthesis : Research demonstrates the synthesis of novel heterocyclic compounds with anti-inflammatory and analgesic properties, highlighting the versatility of related chemical structures in drug discovery (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
- Antimicrobial and Antifungal Activities : Studies on thiazolidine-2,4-dione carboxamide derivatives have showcased their antimicrobial and antifungal activities, suggesting potential applications in addressing bacterial and fungal infections (Rakia Abd Alhameed et al., 2019).
- Catalysis and Organic Reactions : The use of palladium-catalyzed oxidative aminocarbonylation-cyclization processes for synthesizing dihydrobenzo[1,4]dioxine derivatives indicates the role of these compounds in facilitating organic transformations (B. Gabriele et al., 2006).
Medicinal Chemistry Applications
- Anticancer Activity : Derivatives have been synthesized and evaluated for their potential as anticancer agents, with some showing promising activity against various cancer cell lines. This area of research highlights the therapeutic potential of such compounds (B. Ravinaik et al., 2021).
- Antihypertensive Agents : The synthesis and evaluation of thiosemicarbazides, triazoles, and Schiff bases derived from related structures have shown good antihypertensive α-blocking activity, suggesting their utility in cardiovascular disease treatment (B. F. Abdel-Wahab et al., 2008).
Environmental Applications
- Removal of Heavy Metals : Research into novel magnetic nanoadsorbents derived from N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide for the removal of Zn2+ and Cd2+ from industrial wastes showcases environmental remediation applications (Kiomars Zargoosh et al., 2015).
Mecanismo De Acción
Target of Action
The compound, N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and can act on various targets . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on their specific structure and target. Some thiazole derivatives have been found to inhibit the biosynthesis of certain bacterial lipids , while others have been shown to suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, some thiazole derivatives can block the biosynthesis of certain bacterial lipids , affecting the bacterial cell wall synthesis pathway. Others can inhibit the COX enzymes, affecting the arachidonic acid pathway and the production of prostaglandins
Result of Action
The result of a compound’s action can be observed at the molecular and cellular levels. For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis
Propiedades
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-5-4-8-14-15(10)18-17(23-14)19-16(20)13-9-21-11-6-2-3-7-12(11)22-13/h2-8,13H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCRAZSQEZOPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B3017438.png)
![3-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B3017439.png)


![N-[3-[(3,4-dimethylbenzoyl)amino]naphthalen-2-yl]-3,4-dimethylbenzamide](/img/structure/B3017443.png)
![1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3017445.png)
![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)



![2-{[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3017456.png)
![7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3017457.png)

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)